N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11195210
InChI: InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-8-6-15(7-9-16)17-13-20-11-10-14(3)12-18(20)19-17/h6-13H,4-5H2,1-3H3
SMILES: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.4 g/mol

N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

CAS No.:

VCID: VC11195210

Molecular Formula: C18H21N3O2S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide -

Description

N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound is part of a broader class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural features include an imidazopyridine moiety, which is often associated with bioactive molecules.

Synthesis

The synthesis of compounds like N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves:

  • Formation of the imidazopyridine ring system: This is achieved through cyclization reactions involving pyridine derivatives.

  • Sulfonamide functionalization: The attachment of the sulfonamide group is carried out using sulfonyl chlorides and appropriate amines under basic conditions.

  • Alkylation: Introduction of diethyl groups to the nitrogen atom enhances lipophilicity.

Applications in Medicinal Chemistry

The structural features of N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide suggest potential applications in:

  • Drug Design: The imidazopyridine scaffold is frequently used in kinase inhibitors and other targeted therapies.

  • Pharmacokinetics Optimization: The diethyl substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative Analysis with Related Compounds

Compound NameMolecular Weight (g/mol)Key Functional GroupsBiological Activity
N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide 315.4Dimethylamine, SulfonamideAnticancer and Anti-inflammatory
N~1~-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-N~4~,N~4~-diethylbenzene-1,4-diamine 391.5Thiazole, DiethylamineKinase Inhibition

Research Gaps and Future Directions

Despite its promising structure:

  • Detailed in vitro and in vivo studies are needed to evaluate its pharmacological profile.

  • Computational modeling could predict its binding affinity to biological targets such as enzymes or receptors.

  • Toxicological assessments are essential to determine safety profiles for therapeutic use.

By leveraging its unique structural motifs and optimizing for specific targets, this compound holds potential for development as a novel therapeutic agent.

This article provides a comprehensive overview of N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide based on current knowledge and related research findings. Further experimental studies will elucidate its full potential in medicinal chemistry applications.

Product Name N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Molecular Formula C18H21N3O2S
Molecular Weight 343.4 g/mol
IUPAC Name N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-8-6-15(7-9-16)17-13-20-11-10-14(3)12-18(20)19-17/h6-13H,4-5H2,1-3H3
Standard InChIKey BSTAOECBBDMERY-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
PubChem Compound 797262
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator